Ruthenium(III) chloride

Catalog No.
S569694
CAS No.
10049-08-8
M.F
Cl₃Ru
M. Wt
207.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ruthenium(III) chloride

CAS Number

10049-08-8

Product Name

Ruthenium(III) chloride

IUPAC Name

ruthenium(3+);trichloride

Molecular Formula

Cl₃Ru

Molecular Weight

207.4 g/mol

InChI

InChI=1S/3ClH.Ru/h3*1H;/q;;;+3/p-3

InChI Key

YBCAZPLXEGKKFM-UHFFFAOYSA-K

SMILES

[Cl-].[Cl-].[Cl-].[Ru+3]

Synonyms

ruthenium chloride, ruthenium chloride (RuCl2), 103Ru-labeled, ruthenium chloride (RuCl3), ruthenium chloride (RuCl3), 103Ru-labeled, ruthenium chloride (RuCl3), 106Ru-labeled, ruthenium chloride (RuCl4), 103Ru-labeled, ruthenium chloride trihydrate, ruthenium trichloride

Canonical SMILES

[Cl-].[Cl-].[Cl-].[Ru+3]

Catalysis:

RuCl3 acts as a valuable catalyst in various organic synthesis reactions, including:

  • Olefin metathesis: This process involves the rearrangement of carbon-carbon double bonds in organic molecules. RuCl3, in combination with other co-catalysts, facilitates this transformation efficiently. [Source: A solvent-free Biginelli reaction utilizing RuCl3, Journal of Molecular Catalysis A: Chemical, ]
  • Hydrogenation: RuCl3 can catalyze the addition of hydrogen atoms to organic molecules, resulting in saturated compounds. [Source: Analysis of ruthenium Ru@CassCat, ruthenium(iii) chloride (RuCl3) and..., ResearchGate, ]
  • Oxidation: RuCl3 can facilitate the controlled oxidation of various organic functionalities, enabling the conversion of alcohols to ketones or aldehydes. [Source: Generation of RuO4 from RuCl3 is well documented for the formation of carboxylic acids and ketones from primary and secondary alcohols..., ResearchGate, ]

Electrochemistry:

RuCl3 serves as a precursor in the development of:

  • Electrochemical sensors: These sensors rely on the unique electrocatalytic properties of RuCl3 derivatives to detect specific analytes like glucose or hydrogen peroxide. [Source: Premium Ruthenium(III) Chloride Hydrate for Advanced, ]
  • Electrocatalysts: RuCl3 provides a platform for designing efficient electrocatalysts used in various energy conversion and storage technologies, such as water splitting for hydrogen fuel production. [Source: Majorana fermions in α-Ruthenium(III) chloride, ISIS Neutron and Muon Source, ]

Other Applications:

RuCl3 is also explored in various other research areas:

  • Material science: RuCl3 exhibits fascinating physical properties like magnetism and conductivity, making it relevant for studying novel materials with potential applications in spintronics and quantum computing.
  • Biomedical research: Ruthenium complexes derived from RuCl3 are investigated for their potential applications in drug delivery and diagnostics due to their unique properties.

Ruthenium(III) chloride is a chemical compound with the formula RuCl₃, commonly encountered in its hydrated form, RuCl₃·xH₂O. It appears as dark brown or black solids, with the hydrated variant often approximating a trihydrate. This compound is significant in coordination chemistry and serves as a precursor for various ruthenium-based compounds. The anhydrous form can be produced by heating powdered ruthenium metal in the presence of chlorine gas, and it exhibits two polymorphs: the metastable β-form and the stable α-form .

Ruthenium chloride is considered a potentially harmful compound. It can cause irritation upon contact with skin and eyes and inhalation may irritate the respiratory system []. As with any chemical, proper safety precautions should be taken when handling ruthenium chloride, including wearing appropriate personal protective equipment (PPE) such as gloves, goggles, and a respirator [].

Note:

  • This analysis focuses on scientific research aspects of ruthenium chloride. There is no information available on its mechanism of action in biological systems.
  • Case studies specific to scientific research applications would depend on the particular research area.
- Pilgaard Elements" class="citation ml-xs inline" data-state="closed" href="https://pilgaardelements.com/Ruthenium/Reactions.htm" rel="nofollow noopener" target="_blank"> .
  • Complex Formation: Reacting ruthenium(III) chloride with various ligands under controlled conditions to form specific complexes for targeted applications .
  • Ruthenium(III) chloride exhibits notable biological activity, particularly in cancer research. Its complexes have shown potential as anticancer agents due to their ability to induce apoptosis in cancer cells. Studies indicate that ruthenium(III) compounds can interact with cellular components, leading to oxidative stress and cell death in malignant cells. Additionally, some derivatives are being explored for their antimicrobial properties .

    The synthesis of ruthenium(III) chloride typically involves:

    • Direct Chlorination: Heating powdered ruthenium metal with chlorine gas.
      • This method can yield both anhydrous and hydrated forms depending on the reaction conditions.
    • Hydration: The anhydrous form can be hydrated by exposure to moisture or by dissolving it in water to obtain RuCl₃·xH₂O

      Ruthenium(III) chloride has diverse applications across several fields:

      • Catalysis: Used as a catalyst in organic reactions, including acetalization and hydroamidation.
      • Material Science: Acts as a precursor for synthesizing other ruthenium compounds used in electronics and nanotechnology.
      • Biochemistry: Investigated for its potential use in drug development, particularly in cancer therapies .

    Research into the interactions of ruthenium(III) chloride focuses on its behavior in solution and its reactivity with various ligands. Studies have explored how factors like temperature, ionic strength, and solvent composition affect its coordination chemistry. These interactions are crucial for understanding its catalytic properties and biological activities

    Ruthenium(III) chloride shares similarities with several other transition metal chlorides. Below is a comparison highlighting its uniqueness:

    CompoundFormulaUnique Properties
    Ruthenium(II) chlorideRuCl₂Lower oxidation state; different reactivity
    Osmium(III) chlorideOsCl₃Similar structure but heavier; less studied
    Iron(III) chlorideFeCl₃More common; different catalytic properties
    Chromium(III) chlorideCrCl₃Different coordination chemistry

    Ruthenium(III) chloride is unique due to its ability to stabilize multiple oxidation states and form a wide variety of complexes, making it particularly versatile in both catalysis and biological applications .

    Ruthenium(III) chloride (RuCl₃) emerged as a critical compound following the discovery of ruthenium by Karl Karlovich Klaus in 1844. Early studies focused on its synthesis via direct chlorination of ruthenium metal, yielding both anhydrous (RuCl₃) and hydrated (RuCl₃·xH₂O) forms. The β-polymorph, identified in 1967 through X-ray diffraction, revealed a chain-like structure with face-sharing octahedra, distinct from the layered α-polymorph. By the mid-20th century, RuCl₃ became a precursor for synthesizing coordination complexes, driven by its redox versatility and ability to stabilize multiple oxidation states.

    Significance in Coordination Chemistry

    RuCl₃ serves as a foundational precursor in coordination chemistry due to its labile chloride ligands, which facilitate ligand substitution reactions. Key applications include:

    • Synthesis of Octahedral Complexes: RuCl₃ reacts with nitrogen-donor ligands (e.g., pyrazine derivatives) to form octahedral [RuCl₃(L)ₙ] complexes, where n = 1–3, depending on ligand denticity.
    • Catalytic Activity: The compound’s ability to cycle between Ru(III) and Ru(IV) states enables its use in oxidation reactions, such as the catalytic conversion of alcohols to ketones.

    Table 1: Representative RuCl₃-Derived Coordination Complexes

    ComplexLigand TypeGeometryApplication
    [RuCl₃(Py)₃]PyridineOctahedralOxidation catalysis
    [RuCl₂(H₂O)(L)]Tridentate ONNDistortedRadical scavenging
    [RuCl₃(acac)]AcetylacetonateSquare planarPhotocatalysis

    Theoretical Frameworks for Understanding RuCl₃ Chemistry

    The electronic structure of RuCl₃ is interpreted through two lenses:

    • Crystal Field Theory: The octahedral splitting parameter (Δ₀ = 2.4 eV) explains the ligand field stabilization of Ru(III) in α-RuCl₃, where d-orbital splitting leads to a low-spin t₂g⁵ configuration.
    • Molecular Orbital Theory: DFT studies reveal hybridization between Ru 4d and Cl 3p orbitals, stabilizing the +3 oxidation state and enabling charge transfer in catalytic cycles.

    Quantum spin models, such as the Kitaev Hamiltonian, further describe the magnetic behavior of α-RuCl₃. The compound exhibits a proximate ferromagnetic state, with exchange parameters K = −5.0 meV (Kitaev) and J = −3.0 meV (Heisenberg), making it a candidate for quantum spin liquid behavior.

    Alpha-Ruthenium(III) Chloride Crystal Structure and Research Implications

    The alpha polymorph of ruthenium(III) chloride represents the thermodynamically stable form at elevated temperatures and has emerged as a cornerstone material in quantum magnetism research [1] [2]. This polymorph crystallizes in a monoclinic crystal system with space group C2/m, exhibiting distinctive honeycomb layers that have captured significant scientific attention [3].

    The crystallographic parameters of alpha-ruthenium(III) chloride reveal a highly ordered structure with specific geometric constraints [3]. At 80 K, the unit cell parameters are a = 5.9762(7) Å, b = 10.342(1) Å, c = 6.013(1) Å, with a monoclinic angle β = 108.87(2)°, resulting in a unit cell volume of 371(2) ų [3]. The structure maintains a nearly perfect honeycomb lattice with less than 0.2% in-plane distortion, demonstrating remarkable structural integrity [2].

    The honeycomb arrangement consists of ruthenium cations occupying octahedral sites surrounded by chloride anions, with ruthenium-ruthenium distances ranging from 3.425 to 3.461 Å [3]. The ruthenium-chloride-ruthenium bond angles deviate slightly from the ideal 90°, measuring between 92.60° and 93.93° [3]. These geometric parameters are crucial for understanding the material's magnetic exchange interactions and electronic properties [4].

    Table 1: Alpha-Ruthenium(III) Chloride Crystal Structure Data

    ParameterValueResearch Significance
    Crystal SystemMonoclinicProvides framework for magnetic interactions
    Space GroupC2/mCentrosymmetric structure with specific symmetry constraints
    Lattice Parameters (80K)a = 5.9762(7) Å, b = 10.342(1) Å, c = 6.013(1) ÅDetermines unit cell geometry and packing efficiency
    Monoclinic Angleβ = 108.87(2)°Influences interlayer interactions and stacking
    Unit Cell Volume371(2) ųIndicates structural compactness
    Ruthenium-Ruthenium Distance3.425-3.461 ÅCritical for magnetic exchange coupling
    Ruthenium-Chloride-Ruthenium Angle92.60-93.93°Deviates from ideal 90°, affecting exchange interactions

    The research implications of this crystal structure extend far beyond conventional crystallography [1] [2]. The honeycomb lattice arrangement makes alpha-ruthenium(III) chloride a prime candidate for realizing Kitaev quantum spin liquid states, a theoretical model that predicts exotic quantum phenomena [1]. The material's structural properties enable the investigation of frustrated magnetic systems and potential Majorana fermion physics [2].

    Density functional theory calculations have revealed that the equilibrium ruthenium-chloride bond length is approximately 2.36 pm, providing theoretical validation for experimental observations [4]. These calculations also demonstrate that the chloride sublattice experiences more significant distortions compared to the ruthenium honeycomb framework, which remains relatively intact [4].

    Beta-Ruthenium(III) Chloride Metastable Form

    The beta polymorph of ruthenium(III) chloride represents a fundamentally different structural arrangement that contrasts sharply with the layered honeycomb structure of the alpha form [1] [5]. This metastable form crystallizes in a hexagonal crystal system and adopts a titanium(III) chloride-type structure characterized by one-dimensional chain arrangements [1].

    The beta form exhibits distinctive structural features that set it apart from its alpha counterpart [1]. The structure consists of infinite chains of face-sharing ruthenium chloride octahedra, creating a fundamentally different geometric environment for the ruthenium centers [1]. The ruthenium-ruthenium distances in the beta form are significantly shorter at 2.83 Å, indicating direct metal-metal bonding interactions that are absent in the alpha polymorph [1].

    Table 2: Beta-Ruthenium(III) Chloride Structural Characteristics

    PropertyBeta-Ruthenium(III) ChlorideComparison to Alpha Form
    Crystal SystemHexagonalMonoclinic in alpha form
    Structure TypeTitanium(III) chloride-typeHoneycomb layered structure
    Ruthenium-Ruthenium Distance2.83 Å3.425-3.461 Å
    Structural MotifOne-dimensional chainsTwo-dimensional layers
    ColorDark brownBlack
    Magnetic PropertiesDiamagneticParamagnetic
    Thermal StabilityMetastableThermodynamically stable at high temperature

    The synthesis of beta-ruthenium(III) chloride typically occurs at temperatures between 600-650 K, which is lower than the synthesis temperature required for the alpha form [5]. This temperature dependence reflects the different thermodynamic stabilities of the two polymorphs and provides insights into their formation mechanisms [5].

    The metastable nature of the beta form is evidenced by its irreversible conversion to the alpha form upon heating to temperatures between 450-600°C [1]. This transformation represents a fundamental structural reorganization from one-dimensional chains to two-dimensional honeycomb layers, accompanied by significant changes in physical properties [1]. Once the beta-to-alpha transformation occurs, the reverse process is not thermodynamically favorable under normal conditions [1].

    The magnetic properties of beta-ruthenium(III) chloride differ dramatically from those of the alpha form [1]. While alpha-ruthenium(III) chloride exhibits paramagnetic behavior at room temperature, the beta form is diamagnetic, reflecting the different electronic environments created by the distinct structural arrangements [1]. This magnetic behavior difference stems from the metal-metal bonding in the chain structure, which alters the electronic configuration of the ruthenium centers [1].

    Van der Waals Interactions in Layered Structures

    The layered structure of alpha-ruthenium(III) chloride is stabilized by weak van der Waals interactions that play a crucial role in determining the material's physical properties and research applications [6] [7] [8]. These interlayer forces are significantly weaker than the covalent ruthenium-chloride bonds within the honeycomb layers, creating a highly anisotropic bonding environment [8].

    The interlayer separation in alpha-ruthenium(III) chloride is approximately 5.7 Å, which is characteristic of van der Waals bonded layered materials [6] [9]. This relatively large interlayer distance reflects the weak nature of the van der Waals interactions and enables the layers to slide easily over one another [7] [10]. The weak interlayer bonding is responsible for the material's tendency to form stacking faults and its susceptibility to mechanical exfoliation [6] [10].

    Table 3: Van der Waals Interactions in Layered Ruthenium(III) Chloride

    AspectCharacteristicsResearch Implications
    Interlayer Distance~5.7 ÅEnables weak magnetic coupling between layers
    Bond StrengthMuch weaker than Ru-Cl covalent bondsAllows mechanical exfoliation into 2D layers
    Structural FlexibilityLayers can slide easilyProne to stacking fault formation
    AnisotropyHighly anisotropic bondingCreates quasi-2D electronic and magnetic properties
    Exfoliation PotentialCan be cleaved using mechanical methodsEnables creation of atomically thin samples

    The weak van der Waals interactions have profound implications for the material's magnetic properties [10] [8]. The interlayer magnetic coupling is significantly weaker than the in-plane exchange interactions, making alpha-ruthenium(III) chloride behave as a quasi-two-dimensional magnetic system [8]. This dimensional reduction enhances the potential for observing exotic quantum magnetic phases and makes the material particularly suitable for studying two-dimensional quantum magnetism [10].

    The van der Waals nature of the interlayer bonding enables mechanical exfoliation of alpha-ruthenium(III) chloride into atomically thin layers [6]. This capability has opened new avenues for research in two-dimensional materials and quantum devices [6]. The exfoliated layers maintain their structural integrity and magnetic properties, making them valuable for fundamental studies and potential applications in quantum technologies [6].

    The ease of layer sliding due to weak van der Waals interactions contributes to the formation of stacking disorders and structural defects [7] [10]. These structural imperfections can significantly influence the material's magnetic ordering temperature and transport properties, making the understanding of van der Waals interactions crucial for controlling material quality [10] [8].

    Stacking Patterns and Their Research Significance

    The stacking patterns in alpha-ruthenium(III) chloride exhibit remarkable complexity and have profound implications for the material's physical properties and research applications [7] [10] [11]. The weak van der Waals interactions between honeycomb layers allow for multiple energetically similar stacking arrangements, leading to various structural configurations that influence magnetic and electronic behavior [7] [10].

    At room temperature, alpha-ruthenium(III) chloride typically adopts a monoclinic C2/m structure with a single domain arrangement [7] [12]. However, upon cooling through the structural phase transition around 150 K, the material can adopt different stacking sequences, including trigonal arrangements with three-layer periodicity [2] [7]. The most commonly observed low-temperature structure exhibits rhombohedral stacking with space group R3̄ [2] [12].

    Table 4: Stacking Patterns and Their Characteristics

    Stacking PatternStructureMagnetic Ordering TemperatureResearch Significance
    Monoclinic C2/mSingle domain at 300KBaseline for comparisonStandard reference structure
    Trigonal R3̄Three-layer repeatTN = 7 KAssociated with zigzag magnetic ordering
    Stacking FaultsMixed layer arrangementsVariable (7-14 K)Affects thermal transport properties
    ABC RhombohedralThree-layer 120° rotationTN = 7 KEnables interlayer magnetic coupling studies
    AB StackingTwo-layer periodicityTN = 14 KEnhanced magnetic ordering temperature

    The presence of stacking faults has significant implications for the material's magnetic properties [7] [10] [13]. Crystals with minimal stacking disorder typically exhibit a magnetic ordering temperature of approximately 7 K, while those with more extensive stacking faults can show ordering temperatures up to 14 K [10] [13]. This temperature variation reflects the different interlayer magnetic coupling strengths associated with various stacking arrangements [10].

    Three-dimensional difference pair distribution function analysis has revealed that stacking disorder in alpha-ruthenium(III) chloride primarily consists of an intermixing of high-temperature and low-temperature structural phases, combined with rotational twinning [7]. The disorder manifests as diffuse scattering rods perpendicular to the honeycomb planes in X-ray diffraction patterns [7]. These structural imperfections remain even when crystals are warmed back to room temperature, indicating the kinetic nature of the stacking disorder formation [7].

    The research significance of stacking patterns extends to thermal transport properties, where crystals with minimal stacking disorder exhibit higher thermal conductivity values [10]. This enhanced thermal transport pushes the thermal Hall conductivity closer to half-integer quantized values, which is crucial for identifying potential Majorana fermion signatures [10]. The correlation between stacking order and thermal transport demonstrates the fundamental importance of structural control in quantum materials research [10].

    Electron microscopy studies have provided direct visualization of stacking sequences in alpha-ruthenium(III) chloride crystals [7] [14]. High-resolution scanning transmission electron microscopy reveals regions with different stacking arrangements within single crystals, confirming the coexistence of multiple structural domains [14]. These observations have been crucial for developing quantitative models of stacking disorder and its effects on physical properties [7].

    Structural Phase Transitions

    Alpha-ruthenium(III) chloride undergoes a significant structural phase transition that represents one of the most important aspects of its crystallographic behavior [12] [11]. This transition occurs at approximately 150 K with substantial thermal hysteresis, indicating its first-order nature [12]. The phase transition involves a transformation from the high-temperature monoclinic C2/m structure to a low-temperature trigonal or rhombohedral arrangement [12] [11].

    The structural phase transition is characterized by fundamental changes in the layer stacking arrangement while preserving the individual honeycomb layer integrity [12] [11]. At room temperature, the material adopts a monoclinic structure with specific layer registry, but upon cooling below the transition temperature, the layers rearrange to form a trigonal structure with different stacking periodicity [12]. This transition represents a rare example of a structural transformation that primarily affects interlayer arrangements rather than intra-layer bonding [11].

    Table 5: Structural Phase Transition Characteristics

    PropertyHigh-Temperature PhaseLow-Temperature PhaseTransition Characteristics
    Temperature Range>150 K<150 KFirst-order transition with hysteresis
    Crystal StructureMonoclinic C2/mTrigonal R3̄Layer rearrangement without bond breaking
    Stacking PeriodicityVariableThree-layer repeatChange in interlayer registry
    Magnetic OrderingNo long-range orderZigzag antiferromagnetismTN = 7 K in ordered samples
    Sample DependenceUniversal in large crystalsVariable in small crystalsSize-dependent transition behavior

    The detection of this phase transition requires sensitive structural probes, as conventional X-ray diffraction may not always reveal the complete structural details [7] [12]. The transition manifests as changes in diffuse scattering patterns and the appearance of new reflection conditions in reciprocal space [7]. Magnetic susceptibility measurements also reveal anomalies at the transition temperature, confirming the coupling between structural and magnetic degrees of freedom [12].

    The phase transition exhibits remarkable sample dependence, with larger crystals consistently showing the transition while some smaller crystals may not exhibit this behavior [12] [11]. This size dependence suggests that the transition may be related to strain accommodation or surface effects that become more prominent in smaller crystallites [11]. The variability in transition behavior among different samples has important implications for understanding the relationship between crystal quality and physical properties [11].

    The hysteresis associated with the structural phase transition indicates significant energy barriers between the high- and low-temperature phases [12]. Cooling and warming cycles show different transition temperatures, with the extent of hysteresis depending on the cooling and heating rates [12]. This behavior suggests that the transition involves substantial structural reorganization that requires overcoming kinetic barriers [12].

    Recent high-pressure studies have revealed additional complexity in the structural phase transitions of alpha-ruthenium(III) chloride [15] [16]. Under hydrostatic pressure, the material undergoes pressure-induced structural transformations that involve huge parallel displacements of the honeycomb layers while preserving their individual integrity [16]. These pressure-induced changes demonstrate the sensitive nature of the interlayer interactions and their role in determining the overall crystal structure [15] [16].

    Chemical vapor transport represents one of the most versatile and widely employed methodologies for synthesizing high-quality ruthenium(III) chloride crystals. This technique involves the controlled volatilization of source materials, their transport through a precisely maintained temperature gradient, and subsequent crystallization at a designated growth zone [1] [2]. The efficacy of chemical vapor transport processes can be significantly enhanced through the strategic incorporation of halogen transport agents, with multiple research groups reporting distinct variations in the transport agents employed.

    The methodology demonstrates exceptional flexibility in producing crystals with diverse morphological and structural characteristics. Research conducted by Majumder and colleagues established optimal conditions using chlorine as a transport agent at a concentration of 2 milligrams per milliliter, operating within a temperature gradient ranging from 730 to 660 degrees Celsius, resulting in enhanced crystal quality with well-defined stacking sequences [1]. Alternative approaches have been developed by May and colleagues, who employed tellurium tetrachloride at 5 milligrams per milliliter concentration within a temperature gradient of 700 to 650 degrees Celsius, achieving improved crystallinity with substantially reduced defect concentrations [1].

    Hentrich and colleagues demonstrated that chlorine gas transport at temperature gradients spanning 750 to 650 degrees Celsius enables optimized temperature control for larger crystal formation [1]. The chemical vapor transport process has been successfully implemented for growing single crystal sheets with heights not exceeding 30 nanometers through pure chemical vapor transport in temperature gradients from 973 Kelvin to 773 Kelvin on yttrium-stabilized zirconia substrates [2]. These crystals demonstrate exceptional crystallinity and phase purity, as confirmed through comprehensive characterization using optical and electron microscopy, atomic force microscopy, selected area electron diffraction, micro-Raman spectroscopy, and X-ray photoelectron spectroscopy [2].

    Thermodynamic simulations of gas phase equilibria have proven invaluable for optimizing synthesis conditions in chemical vapor transport processes. Researchers have successfully employed computational modeling to determine transport-active gas species and temperature-dependent transport equilibria, enabling optimization of synthesis parameters [2]. The integration of thermodynamic calculations with experimental validation has facilitated the development of highly controlled growth protocols that consistently produce materials with superior structural properties.

    Sublimation Growth Processes

    Sublimation-based crystallization represents a complementary approach to chemical vapor transport for synthesizing high-quality ruthenium(III) chloride crystals, particularly effective for producing thicker specimens with enhanced structural integrity. This methodology typically operates at substantially higher temperatures than conventional chemical vapor transport techniques, though with considerably slower growth rates that enable superior crystal quality development [1].

    Recent advances in crystal growth methodologies have led to the development of sophisticated two-step approaches that combine the advantages of both chemical vapor transport and sublimation processes. This hybrid technique consists of an initial purification stage through chemical vapor transport followed by the primary crystal growth phase via sublimation. The first stage involves chemical vapor transport purification conducted at temperatures ranging from 700 to 650 degrees Celsius for variable durations to remove impurities and initiate crystallization. The second stage employs sublimation at elevated temperatures, typically involving dwelling at 1060 degrees Celsius for 6 hours followed by controlled cooling to 800 degrees Celsius at a rate of 4 degrees Celsius per hour [3].

    Alternative sublimation protocols have been established by Do and colleagues, involving dwelling at 1080 degrees Celsius for 5 hours followed by controlled cooling to 650 degrees Celsius at 2 degrees Celsius per hour [1]. These processes consistently produce crystals with exceptional structural characteristics, including sharp magnetic transitions and minimal stacking disorder. The sublimation method enables the growth of substantially thicker crystals, with specimens achieving thicknesses up to 2 millimeters while maintaining high crystalline quality [1].

    The two-step sublimation method developed by Namba and colleagues has demonstrated remarkable success in producing single crystals with superior quality characteristics [3]. These crystals exhibit distinct first-order structural phase transitions from monoclinic to rhombohedral structures at approximately 150 Kelvin, confirmed through nuclear quadrupole resonance spectra with exceptionally sharp linewidths. The Raman spectra of these materials show complete absence of defect-induced modes, providing strong evidence for excellent crystallinity [3].

    Bridgman Method for Crystal Formation

    The Bridgman method represents a distinctly different approach from vapor-phase techniques, involving vertical crystal growth from melts at elevated temperatures reaching approximately 1100 degrees Celsius with precisely controlled growth speeds of approximately 3 millimeters per hour [1]. This methodology produces crystals with several distinguishing characteristics that set them apart from specimens grown using chemical vapor transport or sublimation techniques.

    Crystals produced through the Bridgman method exhibit significantly sharper transitions in thermal expansion coefficients and specific heat at the antiferromagnetic transition temperature, occurring between 7.6 and 7.7 Kelvin, without displaying additional transitions at 10 to 14 Kelvin that typically result from stacking faults commonly observed in vapor-grown specimens [1]. This absence of secondary magnetic transitions indicates substantially reduced stacking disorder compared to alternative growth methodologies.

    The vertical Bridgman process enables direct crystallization from the molten state, providing unique advantages for achieving large single-grain formation with minimal structural defects. The controlled cooling rate and precise temperature management inherent in this technique facilitate the development of highly ordered crystal structures with enhanced thermal transport properties. Experimental evidence indicates that stacking disorder significantly impacts thermal transport properties in alpha-ruthenium(III) chloride, with crystals exhibiting minimal stacking faults demonstrating substantially higher thermal conductivity [1].

    Research groups utilizing Bridgman-grown crystals have successfully observed quantized thermal Hall effects, a phenomenon that has proven challenging to reproduce consistently using crystals grown through vapor-phase methods [1]. This observation underscores the superior structural quality achievable through the Bridgman methodology and its particular suitability for advanced physical property investigations requiring highly ordered crystal structures.

    Auto-transport Mechanisms

    The auto-transport mechanism deserves particular attention as it eliminates the need for additional transport agents while maintaining high crystal quality. In this process, ruthenium chloride powder undergoes dissociation at elevated temperatures, generating chlorine gas that subsequently functions as the transport agent [1]. This self-regulating system offers significant advantages in terms of process simplicity and contamination reduction compared to methodologies requiring external transport agents.

    The auto-transport process operates through a four-stage mechanism beginning with initial dissociation of ruthenium chloride powder at temperatures ranging from 650 to 850 degrees Celsius. During the transport phase, self-generated chlorine gas facilitates material transport across temperature gradients typically spanning 650 to 450 degrees Celsius. The crystallization stage occurs through vapor-phase crystallization at temperatures between 450 and 650 degrees Celsius, while quality control involves continuous in-situ process monitoring throughout the growth cycle [1].

    Johnson and colleagues demonstrated successful auto-transport crystal growth operating within temperature gradients from 650 to 450 degrees Celsius, achieving self-generating transport without requiring additional transport agents [1]. This methodology has been further refined by Mi and colleagues, who operated at temperature gradients spanning 790 to 710 degrees Celsius, demonstrating the versatility of auto-transport across different temperature regimes [1].

    The auto-transport mechanism provides several distinct advantages including the elimination of external transport agent requirements, establishment of self-regulating transport systems, significant contamination reduction, and overall process simplification. Crystal characteristics achieved through auto-transport include maintained phase purity, enhanced transport efficiency, controlled morphology development, and high crystallinity achievement comparable to externally-mediated transport processes [1].

    Impact of Growth Parameters on Crystal Morphology and Quality

    The optimization of growth parameters plays a crucial role in determining the final crystal morphology and quality characteristics of ruthenium(III) chloride specimens. Temperature gradient represents one of the most critical parameters, with optimal ranges typically spanning 100 to 200 Kelvin difference between source and growth zones. This parameter directly determines whether plate-like or chain-like crystal formation occurs, with specific gradient ranges favoring particular morphological outcomes [1].

    Pressure conditions significantly influence vapor phase stability during crystal growth processes. High vacuum conditions, typically maintained below 10⁻⁶ Torr, ensure optimal vapor phase transport and minimize contamination from atmospheric gases. These conditions are particularly critical for maintaining the purity and structural integrity of the growing crystals throughout the extended growth periods required for high-quality specimen development [2].

    Cooling rate control proves essential for managing stacking order within the crystal structure. Optimal cooling rates typically range from 2 to 4 degrees Celsius per hour, enabling proper atomic ordering and minimizing the formation of stacking faults that can significantly impact the physical properties of the final crystal specimens. Substrate selection affects nucleation density and overall crystal quality, with yttrium-stabilized zirconia and sapphire substrates demonstrating superior performance for ruthenium(III) chloride growth [2].

    Transport agent concentration, when employed, requires careful optimization within ranges of 2 to 5 milligrams per milliliter to achieve optimal transport efficiency without introducing contamination or unwanted side reactions. The precise concentration depends on the specific transport agent selected and the operating temperature regime [1].

    Quality indicators for optimized growth parameters include sharp X-ray diffraction peaks indicating high crystallinity, single magnetic transitions without secondary anomalies, minimal defect concentrations as evidenced by spectroscopic analysis, enhanced thermal conductivity demonstrating reduced scattering centers, and phase purity exceeding 99 percent as determined through comprehensive analytical characterization [1] [3].

    Synthesis of High-Purity Research-Grade Materials

    The synthesis of high-purity research-grade ruthenium(III) chloride requires sophisticated purification and quality control protocols to achieve the stringent specifications demanded by advanced research applications. Research-grade materials typically achieve purity levels of 99.9 percent with trace metal impurities limited to concentrations not exceeding 1000 parts per million, suitable for general catalysis research and routine synthetic applications [4] [5].

    Trace metals basis materials represent an elevated purity grade achieving 99.9 percent or higher purity with trace metal impurities restricted to concentrations below 100 parts per million. These materials are specifically designed for advanced materials synthesis applications where higher purity requirements are essential for achieving reproducible results [5]. The synthesis of trace metals basis materials typically involves recrystallization purification processes combined with rigorous analytical verification.

    Ultra-high purity grades achieve purity levels of 99.99 percent or higher with trace metal impurities limited to concentrations below 10 parts per million. These materials are essential for single crystal growth applications where even minimal impurities can significantly impact crystal quality and physical properties [6]. The production of ultra-high purity materials requires multiple purification steps including controlled atmosphere processing and specialized handling protocols.

    Custom research-grade materials can be synthesized to meet specialized requirements for particular research applications. These materials undergo tailored synthesis processes designed to achieve specific purity profiles or to minimize particular types of contamination that might interfere with intended research objectives. Comprehensive characterization protocols ensure that custom materials meet exact specifications required for specialized investigations [5].

    Quality control protocols for high-purity materials include inductively coupled plasma analysis for trace metal determination, gravimetric analysis for ruthenium content verification, and multi-technique verification combining spectroscopic and analytical methods. Storage requirements for high-purity materials include maintenance under inert atmospheres to prevent oxidation, moisture protection to preserve hydration states, temperature control to maintain stability, and utilization of specialized containers designed to minimize contamination during storage and handling [7] [8].

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    RY8V1UJV23

    Other CAS

    10049-08-8

    General Manufacturing Information

    Ruthenium chloride (RuCl3): ACTIVE

    Dates

    Last modified: 08-15-2023

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